An In-depth Technical Guide to the Thermodynamic Stability of (2S)-1-(ethylamino)propan-2-ol Hydrochloride Salts
An In-depth Technical Guide to the Thermodynamic Stability of (2S)-1-(ethylamino)propan-2-ol Hydrochloride Salts
Abstract
The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success in a drug product.[1][2] Among these, thermodynamic stability is paramount, influencing bioavailability, manufacturability, and shelf-life.[3] This guide provides a comprehensive framework for assessing the thermodynamic stability of chiral aminopropanol salts, using (2S)-1-(ethylamino)propan-2-ol hydrochloride as a representative case study. We will delve into the theoretical underpinnings of polymorphism, outline a suite of essential analytical techniques, and provide detailed, field-proven protocols for identifying the most stable crystalline form. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the robustness and consistency of pharmaceutical products.
Introduction: The Criticality of Solid-Form Selection
In pharmaceutical development, the selection of the optimal solid form of an API is a foundational decision that reverberates through the entire product lifecycle.[4][5] Many APIs can exist in multiple crystalline forms known as polymorphs, which, despite having the same chemical composition, exhibit distinct physical properties due to different molecular packing in the crystal lattice.[3] These differences can profoundly impact solubility, dissolution rate, and stability, thereby affecting the drug's therapeutic efficacy and safety profile.[6][7]
The hydrochloride salt of a basic compound like (2S)-1-(ethylamino)propan-2-ol is often chosen to enhance solubility and stability.[8] However, the formation of a salt does not preclude the existence of polymorphism. Failure to identify and select the most thermodynamically stable polymorph can lead to disastrous consequences, including unexpected form conversions during manufacturing or storage.[6] Such conversions can alter the drug's performance and lead to regulatory delays or even market withdrawal.[6] Therefore, a rigorous and systematic evaluation of the thermodynamic landscape of the API salt is not merely a regulatory expectation but a scientific necessity.[9][10]
This guide will walk through the essential principles and experimental workflows required to characterize and confirm the most stable form of (2S)-1-(ethylamino)propan-2-ol hydrochloride, ensuring a robust foundation for subsequent drug product development.
Theoretical Background: Understanding Polymorphism and Thermodynamic Stability
The solid-state form of an API is governed by the principles of thermodynamics. The most stable form is the one with the lowest Gibbs free energy (G) under a given set of conditions (temperature and pressure).
G = H - TS
Where:
-
G is the Gibbs Free Energy
-
H is the Enthalpy (related to the energy of the crystal lattice)
-
T is the absolute temperature
-
S is the Entropy (related to the degree of disorder in the system)
A metastable form has a higher free energy than the stable form and will, given sufficient activation energy, convert to the more stable form over time.[11] The relationship between polymorphic forms can be categorized as either monotropic or enantiotropic .
-
Monotropic System : One polymorph is the most stable form at all temperatures below the melting point. The other forms are metastable.
-
Enantiotropic System : There is a transition temperature at which the stability order of two polymorphs inverts. One form is more stable below this temperature, and the other is more stable above it.
The primary goal of the stability assessment is to identify the most stable form under the intended storage and processing conditions and to understand the potential for conversion from any metastable forms.
Core Experimental Workflow for Stability Assessment
A comprehensive assessment of thermodynamic stability involves a multi-pronged approach combining solid-state characterization techniques and solution-mediated transformation studies. The workflow is designed to first identify potential polymorphic forms and then determine their relative stability.
Caption: Diagram of a competitive slurry conversion experiment.
Data Interpretation: Building a Stability Profile
Let's consider a hypothetical scenario where our polymorph screen for (2S)-1-(ethylamino)propan-2-ol hydrochloride yielded two anhydrous polymorphs (Form A and Form B) and one hydrate (Form H).
Hypothetical Characterization Data
| Property | Form A | Form B | Form H |
| Appearance | White Crystalline Powder | Needles | Fine White Powder |
| XRPD | Distinct peaks at 8.1, 12.5, 19.8° 2θ | Distinct peaks at 9.5, 15.2, 21.3° 2θ | Distinct peaks at 7.2, 14.4, 22.1° 2θ |
| DSC (Onset) | Melt at 155°C | Melt at 148°C | Dehydration below 100°C, then melt at 148°C |
| TGA (Mass Loss) | <0.1% below 180°C | <0.1% below 180°C | ~8.5% mass loss at 70-95°C (Monohydrate) |
-
Initial Interpretation :
-
XRPD confirms three distinct crystalline forms.
-
TGA indicates Form H is a monohydrate, while Forms A and B are anhydrous.
-
DSC shows different melting points for the anhydrous forms. According to Burger's rules, the form with the higher melting point (Form A) is often, but not always, the more stable form at the melting point.
-
Slurry Experiment Results
-
At 25°C : A competitive slurry of Form A and Form B completely converted to Form A after 5 days.
-
At 50°C : A competitive slurry of Form A and Form B also converted completely to Form A after 3 days.
Implications for Drug Development and Regulatory Compliance
The identification of Form A as the most stable polymorph is a critical milestone. This form should be selected for further development, including formulation, toxicology studies, and clinical trials. [3]This choice minimizes the risk of solid-form changes during the product's shelf life, which could impact drug performance and safety.
All stability testing must be conducted in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [9][10][12]The data generated in these studies forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. [13][14]
Conclusion
The thermodynamic stability of an API is a non-negotiable aspect of modern drug development. A thorough investigation, grounded in the principles of physical chemistry and executed with robust analytical techniques, is essential to de-risk the development process. By employing a systematic workflow that includes comprehensive polymorph screening, detailed solid-state characterization (XRPD, DSC, TGA), and definitive competitive slurry experiments, researchers can confidently identify the most stable crystalline form of an API like (2S)-1-(ethylamino)propan-2-ol hydrochloride. This foundational knowledge ensures the development of a safe, effective, and consistent pharmaceutical product.
References
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]
-
Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
BCL. (2025, August 30). Understanding the Principles and Applications of Differential Scanning Calorimetry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
-
Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]
-
University of Galway. (n.d.). Solid-State API analysis. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]
-
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
-
Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. Retrieved from [Link]
-
Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). Retrieved from [Link]
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1). Retrieved from [Link]
-
Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC. (n.d.). Retrieved from [Link]
-
Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Identifying the stable polymorph early in the drug discovery-development process. (2025, August 9). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
PubMed. (2001, July 15). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Retrieved from [Link]
-
ACS Publications. (2018, September 7). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]
Sources
- 1. alfatestlab.com [alfatestlab.com]
- 2. agnopharma.com [agnopharma.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. particle.dk [particle.dk]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. 2-Aminopropanol Hydrochloride [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
